Cas no 3139-30-8 (4-methyl-N-(thiophen-2-ylmethyl)aniline)
4-methyl-N-(thiophen-2-ylmethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenemethanamine, N-(4-methylphenyl)-
- 4-methyl-N-(thiophen-2-ylmethyl)aniline
- 3139-30-8
- 4-methyl-N-[(thiophen-2-yl)methyl]aniline
- CHEMBL406189
- EN300-33043
- AKOS000242804
- STL373788
- AS-76635
- D95123
- CS-0160874
- Z57452992
- 4-methyl-N-((thiophen-2-yl)methyl)aniline
- 102-555-5
-
- MDL: MFCD08690688
- Inchi: 1S/C12H13NS/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3
- InChI Key: PDNXNLGGICRAGY-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 203.07687059g/mol
- Monoisotopic Mass: 203.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 40.3Ų
4-methyl-N-(thiophen-2-ylmethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M357685-50mg |
4-methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357685-100mg |
4-methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M357685-500mg |
4-methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 500mg |
$ 320.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90980-1g |
4-Methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 95% | 1g |
¥897.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90980-250mg |
4-Methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 95% | 250mg |
¥333.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90980-5g |
4-Methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 95% | 5g |
¥3135.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH890-200mg |
4-methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 95% | 200mg |
450.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH890-50mg |
4-methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 95% | 50mg |
194.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH890-1g |
4-methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 95% | 1g |
1526.0CNY | 2021-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231514-250mg |
4-Methyl-N-(thiophen-2-ylmethyl)aniline |
3139-30-8 | 95% | 250mg |
¥294.00 | 2024-08-02 |
4-methyl-N-(thiophen-2-ylmethyl)aniline Suppliers
4-methyl-N-(thiophen-2-ylmethyl)aniline Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 4-methyl-N-(thiophen-2-ylmethyl)aniline
Introduction to 4-methyl-N-(thiophen-2-ylmethyl)aniline and Its CAS No. 3139-30-8
4-methyl-N-(thiophen-2-ylmethyl)aniline, a compound with the CAS number 3139-30-8, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of aniline derivatives, which are widely recognized for their diverse biological activities and industrial applications. The structural features of 4-methyl-N-(thiophen-2-ylmethyl)aniline, particularly the presence of a thiophene ring and a methyl substituent, contribute to its unique chemical properties and potential uses in various chemical and biological contexts.
The compound's molecular structure consists of a benzene ring substituted with a methyl group at the fourth position and an N-(thiophen-2-ylmethyl) group attached to the nitrogen atom of an aniline moiety. This arrangement imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules. The thiophene ring, known for its aromaticity and electron-rich nature, plays a crucial role in modulating the reactivity and binding affinity of the compound.
In recent years, 4-methyl-N-(thiophen-2-ylmethyl)aniline has garnered attention due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a building block in the development of novel therapeutic agents. The compound's ability to interact with biological targets makes it a promising candidate for further investigation in drug discovery programs. Specifically, its structure suggests that it may exhibit properties such as receptor binding affinity, enzyme inhibition, or antioxidant activity, which are critical for developing new medications.
One of the most intriguing aspects of 4-methyl-N-(thiophen-2-ylmethyl)aniline is its versatility in chemical synthesis. The presence of both aromatic and heterocyclic rings provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. For instance, modifications at the thiophene ring or the aniline moiety can alter its solubility, stability, or bioavailability. This flexibility makes it an attractive starting point for designing molecules with enhanced pharmacological profiles.
Recent studies have also highlighted the compound's potential in material science. The unique electronic properties of 4-methyl-N-(thiophen-2-ylmethyl)aniline make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. The thiophene ring's ability to participate in π-stacking interactions enhances its performance in these applications. Furthermore, its stability under various conditions makes it a reliable component in long-term electronic devices.
The synthesis of 4-methyl-N-(thiophen-2-ylmethyl)aniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes. Each step must be meticulously controlled to ensure the correct regioisomer formation and minimize side products. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications.
In conclusion, 4-methyl-N-(thiophen-2-ylmethyl)aniline (CAS No. 3139-30-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features offer opportunities for developing innovative therapeutics and advanced materials. As research continues to uncover new applications for this molecule, its importance in science and industry is likely to grow further. The ongoing exploration of its properties and functionalities underscores its value as a key component in modern chemical research.
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